
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an aminooxy group, which is known for its strong nucleophilicity and ability to form stable imines. The presence of the pyrrole-2,5-dione moiety adds to its versatility, making it a valuable building block for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione typically involves the introduction of the aminooxy group onto a hexyl chain, followed by the formation of the pyrrole-2,5-dione ring. One common method involves the reaction of 6-bromohexylamine with hydroxylamine to form 6-(aminooxy)hexylamine. This intermediate is then reacted with maleic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the pyrrole-2,5-dione moiety can yield pyrrolidine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime linkages with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes and ketones are often catalyzed by aniline or phenylenediamine derivatives.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Oxime linkages.
Aplicaciones Científicas De Investigación
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of functional materials, such as hydrogels and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione primarily involves the reactivity of the aminooxy group. This group acts as a strong nucleophile, forming stable imines with carbonyl compounds. The pyrrole-2,5-dione moiety can participate in various redox reactions, contributing to the compound’s versatility. Molecular targets include aldehydes and ketones, with pathways involving nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione: Unique due to the combination of the aminooxy group and pyrrole-2,5-dione moiety.
Aminooxyacetic acid: Contains an aminooxy group but lacks the pyrrole-2,5-dione structure.
6-(Aminooxy)hexanoic acid: Similar hexyl chain with an aminooxy group but different functional groups.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications. The combination of the aminooxy group and pyrrole-2,5-dione moiety provides unique reactivity and versatility, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYLBZCHKFVAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




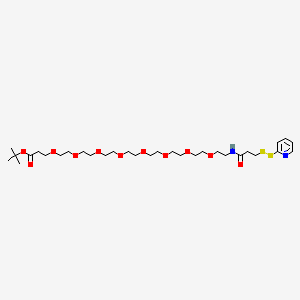


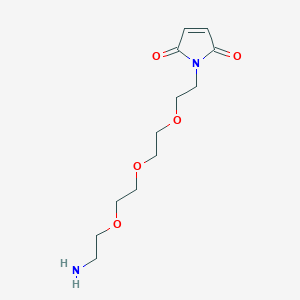

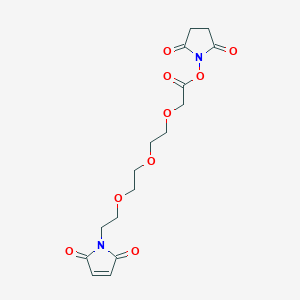
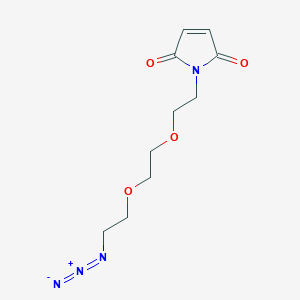


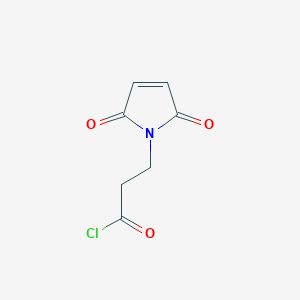

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
